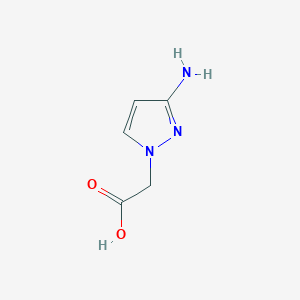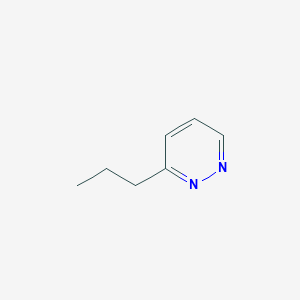
3-(Cyclohexylamino)propanamide
Descripción general
Descripción
3-(Cyclohexylamino)propanamide (CHAPA) is a cyclic amide that has been used in a variety of scientific research applications. Its unique structure makes it an ideal candidate for a wide range of biochemical and physiological studies. CHAPA has been used in the synthesis of various compounds, as well as in the study of its mechanism of action and its biochemical and physiological effects. This article will discuss the synthesis method of CHAPA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Aplicaciones Científicas De Investigación
Antiproliferative Properties
A novel propanamide analogue, structurally related to 3-(Cyclohexylamino)propanamide, was discovered from Streptomyces sp. Q24 derived from mangrove soil. This compound demonstrated antiproliferative effects against human glioma cells, representing a significant finding for cancer research and potential therapeutic applications (Ye, Chai, Lian, & Zhang, 2017).
Herbicidal Activity
The synthesis and study of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity. This research highlights the potential of propanamide derivatives in agricultural applications (Liu et al., 2008).
Dissociation Constants in Chemistry
Research on the dissociation constants of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) contributes to the understanding of zwitterionic compounds, which can impact buffer solutions in biochemical and pharmaceutical studies (Roy et al., 1997).
Potential as a Na+ Channel Blocker
A study involving NW-1029, a benzylamino propanamide derivative, indicated its potential as an Na+ channel blocker, showing promise in the treatment of inflammatory and neuropathic pain (Veneroni et al., 2003).
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of selective androgen receptor modulators, including propanamide derivatives, provides insights into their potential therapeutic applications in androgen-dependent diseases (Wu et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
3-(cyclohexylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h8,11H,1-7H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXYSAZMNHCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606620 | |
| Record name | N~3~-Cyclohexyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4552-48-1 | |
| Record name | N~3~-Cyclohexyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)










